molecular formula C22H24N2O3 B602115 5-((1R)-2-((5-Ethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one CAS No. 1026461-20-0

5-((1R)-2-((5-Ethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one

Cat. No.: B602115
CAS No.: 1026461-20-0
M. Wt: 364.45
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Description

“5-((1R)-2-((5-Ethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one” is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-((1R)-2-((5-Ethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one” typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and indene derivatives, which undergo a series of reactions such as amination, hydroxylation, and cyclization under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could target the quinoline ring or the hydroxy groups, potentially forming dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, the compound may be explored for its potential as a drug candidate. Its structure suggests it could interact with biological targets such as enzymes or receptors, leading to therapeutic effects.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “5-((1R)-2-((5-Ethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one” would depend on its specific biological activity. Generally, quinoline derivatives exert their effects by interacting with molecular targets such as DNA, enzymes, or receptors. These interactions can disrupt biological processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure that forms the backbone of many biologically active compounds.

    Chloroquine: An antimalarial drug that shares the quinoline core structure.

    Quinidine: An antiarrhythmic agent derived from quinoline.

Uniqueness

The uniqueness of “5-((1R)-2-((5-Ethyl-2,3-dihydro-1H-inden-2-yl)amino)-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one” lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

5-[(1R)-2-[(5-ethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-2-13-3-4-14-10-16(11-15(14)9-13)23-12-20(26)17-5-7-19(25)22-18(17)6-8-21(27)24-22/h3-9,16,20,23,25-26H,2,10-12H2,1H3,(H,24,27)/t16?,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIKZCSZFIGWQB-FZCLLLDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(CC(C2)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC2=C(CC(C2)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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